molecular formula C12H9BrN6 B12486801 7-Amino-5-(2-bromophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

7-Amino-5-(2-bromophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B12486801
M. Wt: 317.14 g/mol
InChI Key: ZKJWQBACDMCCKV-UHFFFAOYSA-N
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Description

7-amino-5-(2-bromophenyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the class of triazolopyrimidines These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-5-(2-bromophenyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile can be achieved through several methods. One common approach involves the cyclocondensation of appropriate aminoazoles with (ethoxymethylidene)malononitrile in the presence of pyridine. This reaction is typically carried out under reflux conditions for several hours, resulting in the formation of the desired compound .

Another method involves the use of microwave irradiation to facilitate the reaction between enaminonitriles and benzohydrazides. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields of the target compound .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave irradiation in large-scale reactors can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-amino-5-(2-bromophenyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds, forming imines or amides.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidines, imines, amides, and other derivatives with potential biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-amino-5-(2-bromophenyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This inhibition results in the induction of cell apoptosis and cell cycle arrest, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromophenyl group in 7-amino-5-(2-bromophenyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile distinguishes it from other similar compounds. This structural feature contributes to its unique reactivity and potential for functionalization, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H9BrN6

Molecular Weight

317.14 g/mol

IUPAC Name

7-amino-5-(2-bromophenyl)-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C12H9BrN6/c13-9-4-2-1-3-7(9)10-8(5-14)11(15)19-12(18-10)16-6-17-19/h1-4,6,10H,15H2,(H,16,17,18)

InChI Key

ZKJWQBACDMCCKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(N3C(=NC=N3)N2)N)C#N)Br

Origin of Product

United States

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